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Introduction
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a versatile

chromogenic substrate widely utilized in various analytical assays within food science and

nutrition research. Its primary application lies in the measurement of antioxidant capacity, but

its utility extends to the study of enzymatic activities and the development of biosensors. The

core of its function is the formation of a stable blue-green radical cation (ABTS•+) which can be

conveniently monitored spectrophotometrically. This guide provides a technical overview of the

principal applications of ABTS, complete with experimental protocols, quantitative data, and

workflow diagrams to support researchers and scientists in the field.

Core Application: Antioxidant Capacity Assessment
The most prevalent use of ABTS is in the Trolox Equivalent Antioxidant Capacity (TEAC)

assay, also known as the ABTS radical cation decolorization assay.[1] This method assesses

the total antioxidant capacity of a sample by measuring its ability to scavenge the pre-formed

ABTS•+ radical cation.[2][3] The assay is applicable to both hydrophilic and lipophilic

antioxidants.[2][4]

Principle of the ABTS Decolorization Assay
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The assay is based on the generation of the ABTS•+ radical cation through the oxidation of

ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or manganese

dioxide (MnO₂).[5][6] The resulting radical has a characteristic blue-green color with maximum

absorbance at several wavelengths, typically measured at 734 nm.[4][7] When an antioxidant is

added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it

and causing a reduction in absorbance. This decolorization is proportional to the concentration

and potency of the antioxidants present in the sample.[5] The results are typically expressed as

Trolox equivalents (TE), which compares the antioxidant capacity of the sample to that of

Trolox, a water-soluble analog of vitamin E.[6]

Experimental Protocol: ABTS Radical Scavenging Assay
This protocol is synthesized from established methodologies.[4][8][9]

1. Reagent Preparation:

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of

deionized water.

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL

of deionized water.

Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable

solvent (e.g., ethanol or methanol). From this, prepare a series of working standards (e.g.,

100, 200, 400, 600, 800 µM).

2. Generation of ABTS•+ Radical Cation:

Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1

volume ratio.

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This

allows for the complete formation of the radical cation.[8]

3. Preparation of ABTS•+ Working Solution:
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Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., 80%

methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][8] This working solution

should be prepared fresh for each assay.

4. Assay Procedure:

Pipette 10 µL of the sample extract or Trolox standard into a microplate well.

Add 190 µL of the ABTS•+ working solution to each well.

Incubate the plate at room temperature for a defined period (typically 6-10 minutes).[8][10]

Measure the absorbance at 734 nm using a microplate reader.

5. Calculation of Results:

Calculate the percentage inhibition of the ABTS•+ radical using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Where Abs_control is the absorbance of the ABTS•+ working solution without a sample,

and Abs_sample is the absorbance in the presence of the sample or standard.

Plot a standard curve of percentage inhibition versus the concentration of Trolox standards.

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the

standard curve. The results are typically expressed as µmol of Trolox Equivalents per gram

or milliliter of the sample (µmol TE/g or µmol TE/mL).
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Caption: Workflow for the ABTS radical cation decolorization assay.

Quantitative Antioxidant Capacity of Various Food
Products
The TEAC assay has been widely applied to determine the antioxidant capacity of a diverse

range of food items. The values can vary significantly based on the food matrix, cultivar,

processing, and extraction method.

Food Category Food Item
TEAC Value (µmol
TE/g or TE/mL)

Reference

Grains & Cereals Wheat Grain
18.7 TE/kg (by

extraction)
[11]

Barley Cultivars
Varies by fraction and

cultivar
[5]

Fruits Blueberry
(Used in film

preservation study)
[12]

Beverages Coconut Water

Scavenging activity

comparable to

ascorbic acid

[13]

Fungi
Boletus edulis

(Mushroom)

64% inhibition rate in

extract
[14]

Cantharellus cibarius

(Mushroom)

31% inhibition rate in

extract
[14]

Food Additives
Allura Red AC

(Colorant)
0.029 [10]

Azorubine (Colorant) 0.026 [10]

Amaranth (Colorant) 0.019 [10]
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Application in Enzymatic Browning Research
Enzymatic browning is a significant issue in the food industry, causing undesirable discoloration

in fruits, vegetables, and seafood. This process is primarily catalyzed by the enzyme

polyphenol oxidase (PPO).[15]

Mechanism of Enzymatic Browning
When the cells of a plant are damaged (e.g., by cutting or bruising), the PPO enzyme, located

in the cytoplasm, comes into contact with phenolic substrates, which are typically sequestered

in the vacuole.[15] In the presence of oxygen, PPO catalyzes the oxidation of these phenols

(e.g., monophenols) into highly reactive quinones. These quinones then undergo non-

enzymatic polymerization to form brown, black, or red pigments known as melanins, leading to

the characteristic browning.[16]

Role of ABTS in Studying Browning
ABTS can be used as an indicator substrate for oxidoreductases like laccases and

peroxidases, which are also involved in browning reactions. While PPO directly hydroxylates

phenols, the subsequent reactions and the overall oxidative potential can be assessed using

ABTS. For instance, inhibitors of browning can be screened by measuring their ability to

prevent the oxidation of ABTS by these enzymes. Chelating agents, which inactivate the

copper cofactor of PPO, or acidulants that lower the pH, can be evaluated for their efficacy in

preventing both the natural browning process and the oxidation of a model substrate like

ABTS.[17]
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Caption: Mechanism of enzymatic browning and points of intervention.

Application in Food Biosensors
Biosensors are analytical devices that combine a biological component with a physicochemical

detector to provide rapid and sensitive detection of specific analytes. ABTS is frequently

employed as a chromogenic indicator in enzyme-based biosensors, particularly for the

detection of glucose in food and clinical samples.[18]

Principle of ABTS-Based Glucose Biosensor
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A common type of glucose biosensor utilizes the enzyme glucose oxidase (GOx).[19] GOx

catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The

produced H₂O₂ can then be detected. In many systems, a second enzyme, such as

horseradish peroxidase (HRP), or a nanozyme with peroxidase-like activity, is used to catalyze

the oxidation of a chromogenic substrate by H₂O₂.[20][21]

When ABTS is used as this substrate, it is oxidized by H₂O₂ in the presence of the peroxidase

catalyst, resulting in the formation of the colored ABTS•+ radical cation. The intensity of the

resulting blue-green color is directly proportional to the initial concentration of glucose in the

sample. This color change can be easily quantified using a spectrophotometer.[20]

Step 1: Analyte Recognition

Step 2: Signal Generation Step 3: Detection
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Caption: Logical workflow of an ABTS-based biosensor for glucose.

Conclusion
ABTS is a remarkably versatile and reliable reagent in food science and nutrition research. Its

primary role in the robust and straightforward TEAC assay makes it indispensable for

quantifying the antioxidant capacity of foods, ingredients, and nutraceuticals. Furthermore, its

application as a chromogenic substrate extends to the investigation of enzymatic activities like

those involved in food spoilage and to the development of innovative biosensors for rapid food

analysis. The principles and protocols outlined in this guide highlight the fundamental

importance of ABTS and provide a framework for its effective application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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